Emodin 1-O-beta-D-glucoside

Catalog No.
S1551457
CAS No.
38840-23-2
M.F
C21H20O10
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emodin 1-O-beta-D-glucoside

CAS Number

38840-23-2

Product Name

Emodin 1-O-beta-D-glucoside

IUPAC Name

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1

InChI Key

ZXXFEBMBNPRRSI-JNHRPPPUSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O

Emodin 1-O-beta-D-glucoside is a natural product found in Bistorta amplexicaulis, Planococcus kraunhiae, and other organisms with data available.

Emodin 1-O-beta-D-glucoside (CAS 38840-23-2) is a highly purified, biologically active anthraquinone glycoside primarily utilized as a premium reference standard and pharmacological probe. Structurally distinguished by a beta-D-glucopyranoside moiety at the C1 position of the emodin core, this compound exhibits significantly enhanced hydrophilicity compared to its aglycone counterpart [1]. In industrial and research procurement, it is highly valued for standardizing botanical extracts, benchmarking regioselective biocatalytic engineering processes, and serving as a specific inhibitor in bacterial neuraminidase assays[2]. Its precise structural configuration makes it an indispensable material for workflows requiring strict isomer differentiation and aqueous-compatible dosing.

Substituting Emodin 1-O-beta-D-glucoside with the emodin aglycone or generic anthraquinone mixtures introduces severe workflow disruptions. The aglycone is notoriously hydrophobic, frequently precipitating in aqueous bioassays and requiring undesirable organic cosolvents or complex cocrystallization to achieve workable dissolution [1]. Furthermore, substituting with its close structural isomer, Emodin 8-O-beta-D-glucoside, compromises analytical integrity; the two isomers exhibit identical mass-to-charge ratios but distinct chromatographic retention times and target-binding affinities[2]. Utilizing the exact 1-O-glucoside is mandatory to prevent co-elution artifacts in UHPLC-MS/MS quality control and to ensure reproducible, isomer-specific pharmacological data.

Chromatographic Resolution for Isomer-Specific Quality Control

In high-resolution UHPLC-Q-ToF MS/MS analysis of Polygonaceae extracts, Emodin 1-O-beta-D-glucoside and its structural isomer Emodin 8-O-beta-D-glucoside exhibit identical precursor ions (m/z 431.0984) but distinct retention profiles. Emodin 1-O-glucoside elutes significantly earlier (17.418 min) compared to the 8-O-glucoside (21.949 min) under standard reversed-phase conditions [1]. This baseline separation is critical for accurate quantification and prevents false-positive batch approvals.

Evidence DimensionUHPLC Retention Time
Target Compound Data17.418 minutes
Comparator Or BaselineEmodin 8-O-beta-D-glucoside (21.949 minutes)
Quantified Difference4.531-minute retention time shift
ConditionsReversed-phase UHPLC-Q-ToF MS/MS gradient elution

Procuring the exact 1-O-isomer reference standard is mandatory to prevent misidentification and ensure regulatory compliance in botanical extract batch releases.

Aqueous Solubility and Formulation Compatibility

The emodin aglycone is notoriously hydrophobic, often requiring complex cocrystallization or polymeric surfactants (e.g., PVP) to achieve workable dissolution rates in physiological media [1]. In contrast, the addition of the beta-D-glucopyranoside moiety at the C1 position in Emodin 1-O-beta-D-glucoside significantly increases hydrophilicity and aqueous solubility [2]. This structural modification allows for direct formulation in aqueous buffers for in vitro assays without the precipitation issues characteristic of the aglycone.

Evidence DimensionAqueous processability and dissolution
Target Compound DataHigh aqueous solubility (direct buffer dissolution)
Comparator Or BaselineEmodin aglycone (requires surfactants/cocrystals)
Quantified DifferenceElimination of organic cosolvent/surfactant dependency
ConditionsAqueous physiological buffer systems

Enables stable, reproducible dosing in cell-based assays and liquid formulations without introducing solvent-induced cytotoxicity.

Regioselective Biocatalytic Synthesis Control

During the enzymatic synthesis of emodin glycosides using the bifunctional UDP-glycosyltransferase PcUGT71BE11, product formation is highly pH-dependent. At pH 8.8, the reaction predominantly yields Emodin 1-O-beta-D-glucoside. However, shifting the environment to pH 6.8 redirects the catalytic preference toward Emodin 6-O-glucoside due to altered deglycosylation dynamics[1]. Procuring authentic Emodin 1-O-glucoside is essential for calibrating these biocatalytic process parameters and verifying product yields.

Evidence DimensionEnzymatic product yield specificity
Target Compound DataPrimary product at pH 8.8
Comparator Or BaselineEmodin 6-O-glucoside (Primary product at pH 6.8)
Quantified DifferenceComplete shift in regioselectivity based on a 2.0 pH unit adjustment
ConditionsPcUGT71BE11 biocatalytic reaction system

Provides a precise analytical benchmark for engineers optimizing pH-controlled bioreactor conditions for targeted anthraquinone glycoside production.

Target-Specific Bacterial Neuraminidase Inhibition

Emodin 1-O-beta-D-glucoside demonstrates potent, noncompetitive inhibition of bacterial neuraminidase (BNA), a key target in anti-infective drug discovery. It achieves an IC50 of 0.85 μM [1]. This specific binding affinity is highly dependent on the position of the glycosidic linkage, making generic anthraquinone mixtures unsuitable for high-precision structure-activity relationship (SAR) benchmarking in this pathway.

Evidence DimensionBacterial neuraminidase (BNA) IC50
Target Compound Data0.85 μM
Comparator Or BaselineGeneric anthraquinone extracts (variable/lower potency)
Quantified DifferenceSub-micromolar targeted inhibition
ConditionsIn vitro bacterial neuraminidase inhibition assay

Establishes a rigorous, highly potent positive control for screening novel neuraminidase inhibitors in pharmaceutical R&D.

Analytical Standardization and Batch Release of Botanical Extracts

Due to its distinct UHPLC retention profile compared to the 8-O-isomer, Emodin 1-O-beta-D-glucoside is the required reference standard for the precise quantification and quality control of Polygonum cuspidatum and Rheum species extracts [1].

Biocatalytic Pathway Engineering and UGT Characterization

Serving as a definitive product benchmark, this compound enables biochemical engineers to calibrate pH-dependent UDP-glycosyltransferase (e.g., PcUGT71BE11) reactions, optimizing bioreactor conditions for regioselective anthraquinone synthesis [2].

Aqueous-Phase Pharmacological and Cytotoxicity Screening

Its enhanced aqueous solubility compared to the emodin aglycone makes it the ideal candidate for in vitro cellular assays, allowing for stable dosing without the confounding cytotoxic effects of high-concentration organic solubilizers [3].

Anti-Infective Drug Discovery Workflows

With a validated sub-micromolar IC50, it functions as a highly reliable positive control in bacterial neuraminidase (BNA) inhibition assays, facilitating the high-throughput screening of novel antimicrobial agents [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

432.10564683 g/mol

Monoisotopic Mass

432.10564683 g/mol

Heavy Atom Count

31

Appearance

Yellow crystalline powder

UNII

513F53H6BU

Dates

Last modified: 08-15-2023

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